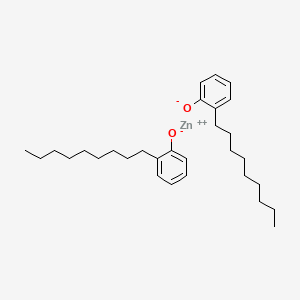
Zinc bis(nonylphenolate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc bis(nonylphenolate) is a chemical compound with the molecular formula C30H46O2Zn. It is a zinc salt of nonylphenol, a type of alkylphenol. This compound is known for its applications in various industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc bis(nonylphenolate) can be synthesized through a reaction between zinc oxide and nonylphenol. The reaction typically occurs in a solvent such as toluene or xylene, under reflux conditions. The reaction can be represented as follows:
ZnO+2C9H19C6H4OH→Zn(C9H19C6H4O)2+H2O
Industrial Production Methods
In industrial settings, the production of zinc bis(nonylphenolate) involves large-scale reactors where zinc oxide and nonylphenol are mixed in the presence of a solvent. The mixture is heated to facilitate the reaction, and the product is then purified through filtration and distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Zinc bis(nonylphenolate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and other oxidation products of nonylphenol.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Zinc oxide and oxidized nonylphenol derivatives.
Substitution: Alkylated nonylphenol derivatives and zinc salts of the substituted phenols.
Scientific Research Applications
Zinc bis(nonylphenolate) has several applications in scientific research and industry:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug delivery systems.
Industry: Used as an additive in lubricants and as a stabilizer in polymers.
Mechanism of Action
The mechanism by which zinc bis(nonylphenolate) exerts its effects involves the interaction of zinc ions with various molecular targets. Zinc ions can act as Lewis acids, facilitating various chemical reactions. In biological systems, zinc ions can interact with enzymes and proteins, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
Zinc bis(phenolate): Similar structure but with phenol instead of nonylphenol.
Zinc bis(4-aminobenzoate): Contains an aminobenzoate ligand instead of nonylphenol.
Zinc bis(thiosemicarbazone): Contains a thiosemicarbazone ligand.
Uniqueness
Zinc bis(nonylphenolate) is unique due to the presence of nonylphenol ligands, which impart specific hydrophobic properties and influence its reactivity and applications in industrial processes.
Properties
CAS No. |
93776-65-9 |
|---|---|
Molecular Formula |
C30H46O2Zn |
Molecular Weight |
504.1 g/mol |
IUPAC Name |
zinc;2-nonylphenolate |
InChI |
InChI=1S/2C15H24O.Zn/c2*1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h2*9-10,12-13,16H,2-8,11H2,1H3;/q;;+2/p-2 |
InChI Key |
KEWUWYORWGALNZ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCCC1=CC=CC=C1[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione](/img/structure/B12793860.png)

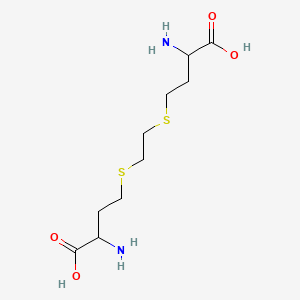
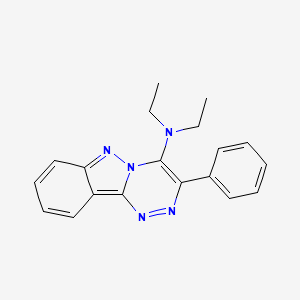


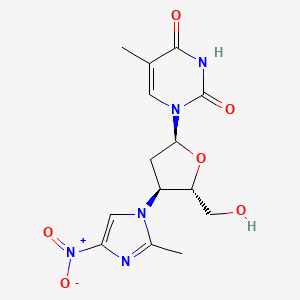
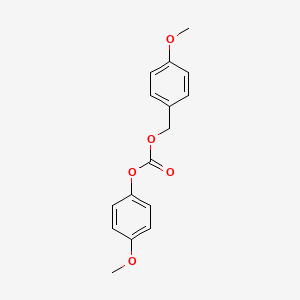
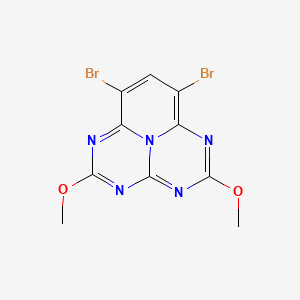
![N-(2,4-Dichlorophenyl)-12-oxo-12H-quino[2,1-b]quinazoline-5-carboxamide](/img/structure/B12793908.png)
![(8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B12793913.png)

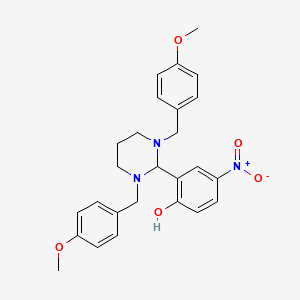
![7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione](/img/structure/B12793934.png)
